molecular formula C22H29FO6 B12296215 21-Dehydro DexaMethasone

21-Dehydro DexaMethasone

Cat. No.: B12296215
M. Wt: 408.5 g/mol
InChI Key: ZMURNDHCFSXEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro DexaMethasone typically involves the use of diosgenin as a starting material . The process includes several steps such as hydroxylation, dehydrogenation, and fluorination. One common method involves the epoxide opening with HF/DMF to yield dexamethasone 21-methyl, which is then subjected to the Ringold-Stork protocol to provide dexamethasone-21-acetate. Final hydrolysis yields dexamethasone .

Industrial Production Methods: Industrial production of corticosteroids, including this compound, often involves microbial transformation and enzymatic processes . These methods are preferred due to their efficiency and cost-effectiveness. The combination of chemistry and biotechnology has been developed over the years to optimize the production of these complex molecules .

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro DexaMethasone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or to produce derivatives for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include HF/DMF for epoxide opening, and various acids and bases for hydrolysis and other transformations . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives of dexamethasone, which are used in different therapeutic applications .

Scientific Research Applications

Biochemical Pathways

Upon binding to the GR, 21-Dehydro Dexamethasone influences multiple biochemical pathways:

  • Inhibition of Pro-inflammatory Genes : It downregulates genes encoding cytokines and chemokines, pivotal in inflammatory responses.
  • Upregulation of Anti-inflammatory Proteins : The compound enhances the transcription of proteins that mitigate inflammation .

Scientific Research Applications

This compound is utilized in various scientific research contexts:

Field Application
ChemistryStudying stability and degradation pathways of corticosteroids.
BiologyInvestigating metabolic pathways and biological effects of corticosteroids.
MedicineUnderstanding pharmacokinetics and pharmacodynamics of dexamethasone and its impurities.
IndustryQuality control in corticosteroid drug production.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of dexamethasone:

  • Absorption : Well-absorbed when administered orally.
  • Distribution : Exhibits wide distribution throughout body tissues.
  • Metabolism : Primarily metabolized in the liver; renal excretion is less than 10% of total clearance .

Prenatal Treatment for Congenital Adrenal Hyperplasia (CAH)

One significant application of this compound involves its use in prenatal treatment for congenital adrenal hyperplasia due to 21-hydroxylase deficiency. A study involving 366 treated pregnancies demonstrated that early administration effectively reduced genital masculinization in female fetuses. Treatment began as early as the 8th week of gestation, showing notable differences in Prader scores between treated and untreated groups .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects the outcomes associated with this compound:

  • Low Doses : Enhance bone formation and promote T cell survival.
  • High Doses : Associated with adverse effects such as reduced fetal weight and potential developmental issues.

The compound has been shown to affect various cell types:

  • T Cell Regulation : Regulates T cell survival and differentiation, crucial for immune response modulation.
  • Nitric Oxide Synthase Inhibition : Reduces inflammatory responses by inhibiting nitric oxide synthase induction .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 21-Dehydro DexaMethasone include prednisone, prednisolone, hydrocortisone, betamethasone, and methylprednisolone . These compounds share similar structures and pharmacological properties but differ in their potency and specific applications.

Uniqueness: This compound is unique due to its specific fluorination and hydroxylation patterns, which enhance its anti-inflammatory and immunosuppressive effects . This makes it particularly effective in treating conditions that require potent glucocorticoid activity.

Biological Activity

21-Dehydro Dexamethasone, also known as Dexamethasone Impurity I, is a derivative of the potent glucocorticoid dexamethasone. This compound has garnered attention due to its biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article explores the mechanisms, pharmacokinetics, and biological effects of this compound, supported by case studies and relevant research findings.

Target Interaction
this compound primarily exerts its effects through binding to the glucocorticoid receptor (GR). This interaction induces a conformational change in the receptor, allowing it to translocate into the nucleus where it binds to glucocorticoid response elements in DNA. This process modulates gene expression, leading to both anti-inflammatory and immunosuppressive outcomes.

Biochemical Pathways
Upon binding to the GR, this compound influences multiple biochemical pathways:

  • Inhibition of Pro-inflammatory Genes : It downregulates genes encoding cytokines and chemokines, which are pivotal in inflammatory responses.
  • Upregulation of Anti-inflammatory Proteins : The compound enhances the transcription of proteins that mitigate inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of dexamethasone:

  • Absorption : The compound is well-absorbed when administered orally.
  • Distribution : It exhibits a wide distribution throughout body tissues.
  • Metabolism : Primarily metabolized in the liver, with renal excretion being less than 10% of total clearance .

Cellular Effects

This compound has been shown to affect various cell types:

  • T Cell Regulation : It regulates T cell survival and differentiation, which is crucial for immune response modulation.
  • Nitric Oxide Synthase Inhibition : The compound inhibits nitric oxide synthase induction, reducing inflammatory responses .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Enhance bone formation and promote T cell survival.
  • High Doses : Associated with adverse effects such as reduced fetal weight and potential developmental issues .

Prenatal Treatment for Congenital Adrenal Hyperplasia (CAH)

A significant application of dexamethasone (and its derivatives) is in the prenatal treatment of congenital adrenal hyperplasia due to 21-hydroxylase deficiency. A study involving 366 treated pregnancies demonstrated that early administration of dexamethasone effectively reduced genital masculinization in female fetuses. The treatment began as early as the 8th week of gestation, with a notable difference in Prader scores between treated and untreated groups .

Long-Term Outcomes

A follow-up study assessed long-term outcomes in children prenatally treated with dexamethasone. Preliminary findings indicated that while birth weights were lower in treated infants compared to untreated ones, postnatal growth was normal across both groups. These results underscore the potential benefits and risks associated with prenatal glucocorticoid therapy .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryDownregulates pro-inflammatory genes
ImmunosuppressiveRegulates T cell survival
Prenatal TreatmentReduces genital masculinization
Dosage EffectsLow doses enhance bone formation; high doses cause adverse effects

Properties

Molecular Formula

C22H29FO6

Molecular Weight

408.5 g/mol

IUPAC Name

2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde;hydrate

InChI

InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2

InChI Key

ZMURNDHCFSXEML-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.